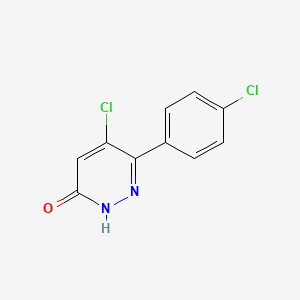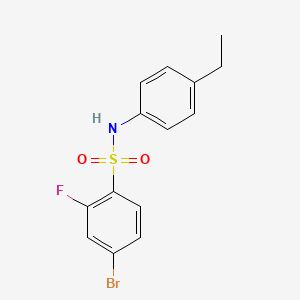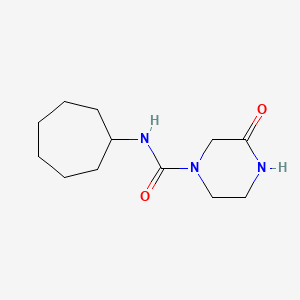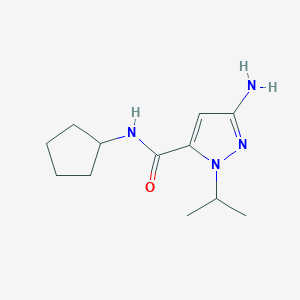
5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols, structurally related to the compound , have been extensively studied for their environmental impact, particularly as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between chlorophenols and dioxin concentrations, emphasizing the importance of understanding chlorinated compounds' formation and degradation pathways in environmental health contexts (Peng et al., 2016).
Potential in Medicinal Chemistry
The pyridazinone core, closely related to 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one, is recognized for its significant pharmacological potential. Vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors, suggesting a promising avenue for anti-inflammatory and pain management therapies. These compounds demonstrate high selectivity and reduced side effects compared to traditional NSAIDs, indicating their potential in developing safer and more effective treatments (Asif, 2016).
Organic Synthesis and Catalysis
Research on synthetic protocols for pyridazine and pyridazinone analogues sheds light on the vast potential of these compounds in organic synthesis. The ability to derive various biologically active derivatives from pyridazinone cores through strategic chemical modifications opens new pathways for the creation of novel therapeutic agents. This versatility underscores the importance of compounds like this compound in medicinal chemistry and drug development (Jakhmola et al., 2016).
Environmental Remediation
The degradation of chlorinated phenols by zero valent iron and bimetals, a topic closely related to the environmental fate of chlorinated pyridazinones, highlights the ongoing need for effective remediation strategies for chlorinated organic pollutants. This research indicates the potential for employing advanced materials and technologies to mitigate the environmental impact of chlorinated compounds, including those similar to this compound (Gunawardana et al., 2011).
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Wirkmechanismus
Target of Action
The primary targets of the compound 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one are cyclooxygenase-1/2 (COX-1 2) and 5-lipoxygenase (5-LO). These enzymes play a crucial role in the inflammatory response .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins by COX-1/2 and leukotriene B4 (LTB4) formation by 5-LO .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the inflammatory response. By inhibiting COX-1/2 and 5-LO, this compound reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the levels of pro-inflammatory mediators. This can lead to a decrease in inflammation and associated symptoms .
Eigenschaften
IUPAC Name |
4-chloro-3-(4-chlorophenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-6(2-4-7)10-8(12)5-9(15)13-14-10/h1-5H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPGZYFWNLWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80591-41-9 |
Source


|
| Record name | 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)

![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)




![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)
![1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2574174.png)


![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(3-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2574180.png)